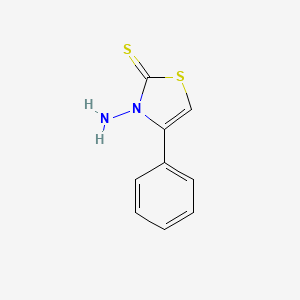

3-Amino-4-phenyl-4-thiazoline-2-thione

Beschreibung

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. These "heteroatoms," commonly nitrogen, sulfur, or oxygen, bestow unique physicochemical properties upon the molecule. This structural feature is a cornerstone of modern drug discovery and materials science.

The prevalence of heterocyclic scaffolds in biologically active molecules is remarkable, with over 85% of all biologically active chemical entities containing a heterocycle. rsc.org Their importance stems from several key factors:

Structural Diversity: The variety of heteroatoms, ring sizes, and substitution patterns allows for the creation of a vast chemical space, enabling fine-tuning of molecular properties.

Biological Recognition: Many biological systems, including enzymes and receptors, have evolved to recognize and interact with heterocyclic structures. This is evident in their presence in essential natural molecules like vitamins, hormones, and nucleic acids.

Pharmacokinetic and Pharmacodynamic Modulation: The incorporation of heterocyclic moieties can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. mjcce.org.mk These scaffolds can modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity. rsc.org

Therapeutic Applications: The versatility of heterocyclic compounds has led to their use in a wide array of therapeutic areas, including the development of anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov

The ability of heterocyclic rings to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial for their binding to biological macromolecules, making them privileged structures in medicinal chemistry. mjcce.org.mk

Overview of Thiazoline-2-thione Derivatives in Synthetic and Medicinal Chemistry

Within the broad class of heterocyclic compounds, the thiazoline-2-thione core represents a significant area of investigation. Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The thiazoline-2-thione scaffold is characterized by a thione group (C=S) at the second position of the thiazoline (B8809763) ring.

These derivatives have garnered attention for several reasons:

Synthetic Versatility: The thiazoline-2-thione moiety can be readily synthesized and serves as a versatile intermediate for the preparation of a variety of other chemical entities. rsc.org It can undergo various chemical transformations, making it a valuable building block in organic synthesis.

Biological Activity: Thiazoline-2-thione derivatives have been reported to exhibit a range of biological activities. For instance, some derivatives have been investigated as xanthine (B1682287) oxidase inhibitors, which are relevant in the treatment of hyperuricemia. nih.gov The core structure is also found in compounds with potential antimicrobial and anticancer properties. rsc.org

Coordination Chemistry: The presence of nitrogen and sulfur atoms makes these compounds excellent ligands for coordinating with metal ions, leading to applications in catalysis and materials science.

The tautomeric nature of some thiazolidine-2-thiones, existing in equilibrium between thione and thiol forms, further adds to their chemical reactivity and potential for diverse applications. nih.gov

Research Landscape and Significance of 3-Amino-4-phenyl-4-thiazoline-2-thione

While the broader classes of heterocyclic scaffolds and thiazoline-2-thione derivatives are well-represented in the scientific literature, the specific compound This compound has a more limited public research profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂S₂ |

| Molecular Weight | 208.31 g/mol |

| CAS Number | 5316-81-4 |

This data is compiled from publicly available chemical databases.

Detailed, peer-reviewed research focusing exclusively on the synthesis, reactivity, and biological evaluation of this compound is not extensively documented in readily accessible scientific journals. The existing body of research on related compounds, such as other substituted thiazole (B1198619), thiazoline, and thiazolidinone derivatives, suggests potential avenues for future investigation of this specific molecule. For example, studies on various 2-aminothiazole (B372263) derivatives have explored their synthesis and antimicrobial activities, while research into thiazolidin-4-ones has revealed potential anticancer and anti-inflammatory properties. rsc.orgnih.gov

The significance of this compound currently lies in its potential as a scaffold for further chemical exploration. The presence of a primary amino group, a phenyl substituent, and the thiazoline-2-thione core provides multiple sites for chemical modification. This could lead to the generation of a library of novel compounds with potentially interesting biological activities. Future research would be necessary to fully elucidate the chemical and biological properties of this specific compound and determine its significance within the broader landscape of medicinal and synthetic chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-phenyl-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c10-11-8(6-13-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYFQEHISZDSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 Phenyl 4 Thiazoline 2 Thione and Its Analogues

Established Synthetic Routes to 4-Thiazoline-2-thiones

Traditional synthetic methods for constructing the 4-thiazoline-2-thione ring system are well-documented and rely on fundamental organic reactions. These routes are often robust and provide access to a wide array of derivatives through the variation of starting materials.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov The synthesis of 4-thiazoline-2-thione derivatives via MCRs involving carbon disulfide, primary amines, and α-halocarbonyl compounds (or their equivalents) is a prominent and versatile strategy. nih.govresearchgate.net

The reaction mechanism typically begins with the nucleophilic addition of a primary amine to carbon disulfide to form a dithiocarbamate (B8719985) intermediate in situ. This intermediate then undergoes S-alkylation by the α-halocarbonyl compound, such as an α-bromoketone. researchgate.netorganic-chemistry.org The final step involves an intramolecular cyclization-dehydration to furnish the 4-thiazoline-2-thione ring system. organic-chemistry.org This catalyst-free approach is valued for its operational simplicity, wide substrate scope, and excellent functional group tolerance. organic-chemistry.org

A variety of primary amines and α-halocarbonyl compounds can be employed, leading to a diverse library of substituted 4-thiazoline-2-thiones. For instance, the reaction of primary amines with carbon disulfide and sulfoxonium ylides in water has been shown to produce thiazolidine-2-thiones, which can be subsequently dehydrated to the corresponding thiazole-2-thiones. organic-chemistry.org

Table 1: Examples of Multicomponent Synthesis of Thiazolidine-2-thiones

| Primary Amine | Carbonyl Compound Precursor | Product | Reference |

|---|---|---|---|

| Various primary amines | α-Bromoketones | Substituted thiazolidine-2-thiones | researchgate.net |

| Primary amines | Sulfoxonium ylides | Thiazolidine-2-thiones | organic-chemistry.org |

The cyclization of thioamides and their congeners, such as thiourea (B124793) and thiosemicarbazones, represents a cornerstone in the synthesis of thiazole (B1198619) and thiazoline (B8809763) derivatives. The renowned Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound, is a classic example of this approach. researchgate.net

In a typical synthesis for 2-aminothiazole (B372263) derivatives, thiourea is reacted with an α-bromoacetophenone derivative. researchgate.net This method can be adapted to produce a variety of substituted 2-amino-4-phenylthiazoles. Similarly, thiosemicarbazones can undergo cyclization reactions to form thiazoline and thiadiazoline derivatives. researchgate.net For example, the reaction of thiosemicarbazones with acetic anhydride (B1165640) can lead to the formation of 4,5-dihydro-1,3,4-thiadiazol derivatives. researchgate.net The intramolecular cyclization of intermediates derived from thioamides is a key step in forming the heterocyclic ring. rsc.org

Table 2: Cyclization Approaches to Thiazole and Thiazoline Derivatives

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| Thiourea | α-Bromoacetophenone derivatives | 2-Aminothiazole derivatives | researchgate.net |

| Thioamide | α,α-Difluoroalkylamines | Phenyl thiazoline | rsc.org |

The introduction of an amino group at the N-3 position of the thiazoline ring, as in the target compound 3-Amino-4-phenyl-4-thiazoline-2-thione, often requires specialized synthetic strategies. Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine (B178648), is a powerful tool for synthesizing N-amino heterocycles. nih.gov

This method often involves the reaction of a suitable heterocyclic precursor with hydrazine hydrate (B1144303). The reaction can proceed through a ring-opening and subsequent ring-closure (ANRORC) mechanism. researchgate.net For example, the hydrazinolysis of 3-N-alkyl-1,3,4-oxadiazole-2-thiones has been reported as a direct procedure to yield 2-N-alkyl-4-amino-1,2,4-triazole-2-thiones. researchgate.net A similar strategy could be envisioned for the synthesis of 3-amino-4-thiazoline-2-thiones, where a precursor ring system is opened by hydrazine, followed by intramolecular cyclization of the resulting intermediate to form the desired product. The synthesis of 3-aminoquinazolinones from their amide precursors by refluxing with hydrazine hydrate is another example of this approach. nih.gov

The key to this methodology is the design of a precursor that, upon reaction with hydrazine, generates an intermediate poised for intramolecular heterocyclization to the target 3-amino-substituted thiazoline-2-thione.

Advanced and Eco-Friendly Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of heterocyclic compounds. These advanced strategies often involve the use of novel catalysts and alternative energy sources to reduce reaction times, improve yields, and minimize waste.

The use of catalysts, particularly heterogeneous nanocatalysts, has gained significant traction in the synthesis of thiazolidinone and related heterocyclic frameworks. researchgate.net Nanocatalysts offer advantages of both homogeneous and heterogeneous catalysis, such as high efficiency, easy separation, and recyclability. researchgate.net

Several nanocatalyst systems have been successfully employed. For instance, nano-CdZr4(PO4)6 has been utilized as an efficient catalyst for preparing bis-thiazolidinones via a pseudo-five-component reaction. researchgate.netorgchemres.org Another example is the use of nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes as a catalyst for the synthesis of bis-thiazolidinones under ultrasonic conditions. orgchemres.org These catalytic methods often proceed under mild conditions with low catalyst loading, short reaction times, and provide excellent yields. researchgate.netorgchemres.org The mechanism often involves the activation of carbonyl groups by the nanocatalyst, facilitating the subsequent nucleophilic attack and cyclization steps. nih.gov

Table 3: Nanocatalysts in the Synthesis of Thiazolidinone Derivatives

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Nano-CdZr4(PO4)6 | Pseudo-five-component reaction | Excellent yields, short reaction times, catalyst reusability | researchgate.net |

| Nano-Fe3O4@APTPOSS | One-pot pseudo-five-component reaction | Easy work-up, low catalyst loading, high yields | orgchemres.org |

| Nano-CoFe2O4@SiO2/PrNH2 | One-pot three-component condensation | Robust, heterogeneous, efficient | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. nih.gov Compared to conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity. nih.gov

This technology has been successfully applied to the synthesis of various thiazolidinone and thiazoline derivatives. rsc.orgnih.gov For example, a solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has been developed by the condensation of thiourea, chloroacetic acid, and an aldehyde under microwave irradiation. nih.gov Microwave heating has also been used to efficiently synthesize oxazolidine-2-thiones and thiazolidine-2-thiones, demonstrating a remarkable reduction in the required reaction times compared to conventional methods. nih.gov The application of microwaves provides an effective and eco-friendly alternative for the synthesis of these heterocyclic scaffolds. nih.gov

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| (S)-4-Benzyl-1,3-oxazolidine-2-thione | Microwave | 15 min | 95% | nih.gov |

| (S)-4-Benzyl-1,3-oxazolidine-2-thione | Conventional | 12 h | 90% | nih.gov |

| 5-Arylidene-2-imino-4-thiazolidinones | Microwave | Not specified | High | nih.gov |

Derivatization and Structural Modification Strategies for this compound Scaffolds

The introduction of various substituents onto the C4-phenyl ring is a primary strategy for modulating the electronic and steric properties of the entire scaffold. This is typically achieved by employing appropriately substituted starting materials in the initial synthesis of the thiazoline ring system. For instance, the synthesis of related 2-amino-4,5-diarylthiazole analogues often begins with substituted α-haloketones or deoxybenzoins, which already contain the desired substituents on the aromatic rings. organic-chemistry.orgacs.org This approach allows for the incorporation of a wide range of functional groups, including electron-donating and electron-withdrawing groups.

A common synthetic route to the core thiazole or thiazoline ring involves the Hantzsch reaction, where an α-haloketone is condensed with a thioamide or thiourea derivative. ias.ac.in By starting with a phenacyl bromide derivative that is substituted on the phenyl ring, one can systematically introduce different groups at this position.

Table 1: Examples of Phenyl-Substituted Thiazole Analogues Synthesized from Pre-functionalized Precursors This table is illustrative of the general strategy, drawing from the synthesis of closely related thiazole structures.

| Starting Material (α-haloketone) | Resulting Phenyl Substituent |

|---|---|

| 2-Bromo-1-(p-tolyl)ethan-1-one | 4-Methylphenyl |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 4-Chlorophenyl |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 4-Methoxyphenyl |

Post-synthetic modification of the phenyl ring is also a viable, though less common, strategy. An example of this approach is the demethylation of a methoxy-substituted phenyl group to yield a hydroxyl group. In one study, a derivative bearing a 3,4-dimethoxyphenyl group was treated with boron tribromide in dichloromethane (B109758) to successfully yield the corresponding 3,4-dihydroxyphenyl analogue. organic-chemistry.org This reaction demonstrates that functional groups on the phenyl ring can be chemically transformed after the core heterocyclic scaffold has been constructed.

The exocyclic amino group at the N3 position is a versatile handle for extensive structural modifications. Its nucleophilic character allows for a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These modifications can introduce new pharmacophores, alter solubility, and create ligands for specific biological targets.

A prominent strategy involves the acylation of the amino group. For example, the reaction of 2-amino-4-phenyl-1,3-thiazole with chloroacetyl chloride yields the corresponding 2-(2'-chloroacetyl)-amino derivative. acs.org This intermediate serves as a building block for further elaboration. Subsequent treatment with hydrazine hydrate replaces the chlorine atom to afford a 2-(2'-hydrazinoacetyl)-amino intermediate. acs.org

This hydrazino derivative can be further functionalized by condensation with various aromatic aldehydes to form Schiff bases (arylidenes). acs.org This multi-step sequence significantly expands the molecular complexity and allows for the introduction of a second, diverse aromatic moiety.

Table 2: Multi-step Functionalization of the Amino Group in an Analogous Thiazole System. acs.org

| Step | Reagent(s) | Intermediate/Product |

| 1 | Chloroacetyl chloride | 2-(2'-Chloroacetyl)-amino-4-phenyl-1,3-thiazole |

| 2 | Hydrazine hydrate | 2-(2'-Hydrazinoacetyl)-amino-4-phenyl-1,3-thiazole |

| 3 | Aromatic aldehydes (Ar-CHO) | 2-(2'-Arylidene-hydrazino-acetyl)-amino-4-phenyl-1,3-thiazole |

| 4 | Mercaptoacetic acid | 2-[2'-{2''-Aryl-4-oxo-1,3-thiazolidene}-acetylamino]-4-phenyl-1,3-thiazoles |

This synthetic pathway highlights how the amino group can be used as an anchor to construct entirely new heterocyclic systems, such as the thiazolidinone ring shown in the final step. acs.org Other common modifications include the formation of amides with various acyl chlorides or carboxylic acids, and the synthesis of thiourea derivatives by reaction with isothiocyanates. researchgate.net The formation of Schiff bases by direct condensation with aldehydes is another widely reported functionalization strategy. researchgate.net

The thiazoline-2-thione moiety exists in tautomeric equilibrium with its thiol form (3-amino-4-phenyl-4-thiazoline-2-thiol). This allows for reactions characteristic of both thiones and thiols. The sulfur atom, being a soft nucleophile, is particularly reactive towards soft electrophiles, leading to S-alkylation or S-arylation products. nih.gov

S-alkylation with alkyl halides is a fundamental modification that converts the thione into a thioether (alkylthio) group. This transformation alters the electronic properties of the ring and can be used to attach a variety of side chains. While direct S-alkylation of this compound is a theoretically straightforward process, specific examples in the literature often involve related heterocyclic thiones. For instance, copper-catalyzed S-arylation has been successfully demonstrated on furanose-fused oxazolidine-2-thiones, highlighting the synthetic accessibility of the C-S bond formation at the thione position. nih.gov

Beyond simple alkylation, the thione group can participate in more complex cycloaddition and condensation reactions. Research on the reactivity of thiazoline-2-thione derivatives has shown that they can react with reagents like 2-oxo-N'-phenylpropane hydrazonoyl chloride. This reaction leads to the formation of novel spiro-compounds, where a new ring system is attached at the C2 position, displacing the exocyclic sulfur atom. This type of modification dramatically alters the three-dimensional shape and chemical nature of the original scaffold.

The reactivity of the thione group is a key area for structural diversification, leading to compounds that are fundamentally different from those obtained by modifying the amino or phenyl groups.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Amino 4 Phenyl 4 Thiazoline 2 Thione

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 3-Amino-4-phenyl-4-thiazoline-2-thione is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The primary amino (-NH₂) group should produce distinct stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. The presence of the aromatic phenyl ring would be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Furthermore, the heterocyclic thiazoline (B8809763) ring contains several key functional groups. The thiocarbonyl group (C=S), or thione, is expected to show a characteristic absorption band, which can typically be found in the 1020-1250 cm⁻¹ region. The C-N stretching vibration within the ring would also produce a signal in the fingerprint region. The specific wavenumbers of these vibrations provide a unique spectral fingerprint for the molecule, confirming the presence of its constituent functional groups.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 |

| Aromatic Ring (Phenyl) | C-H Stretch | 3000 - 3100 |

| Aromatic Ring (Phenyl) | C=C Stretch | 1450 - 1600 |

| Thione (C=S) | C=S Stretch | 1020 - 1250 |

| Thiazoline Ring | C-N Stretch | 1250 - 1350 |

| Thiazoline Ring | C-S Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each unique proton environment. The protons of the phenyl group would typically appear as a multiplet in the aromatic region, approximately between 7.0 and 8.0 ppm. The chemical shifts of these protons can be influenced by the substitution pattern on the ring.

The single proton attached to the chiral carbon (C4) of the thiazoline ring is expected to produce a signal, likely a singlet or a multiplet depending on neighboring protons, in a region characteristic for methine protons adjacent to heteroatoms and an aromatic ring. The two protons of the primary amino group (-NH₂) would give rise to a characteristically broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often found in the range of 2.0-5.0 ppm.

Table 2: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic (Phenyl C-H) | ~ 7.0 - 8.0 | Multiplet (m) | 5H |

| Amino (-NH₂) | ~ 2.0 - 5.0 (variable) | Broad Singlet (br s) | 2H |

| Thiazoline Ring (C4-H) | ~ 4.5 - 6.0 | Singlet (s) or Multiplet (m) | 1H |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a key signal would be that of the thiocarbonyl (C=S) carbon, which is expected to resonate significantly downfield, typically in the range of 180-200 ppm. The carbons of the phenyl ring would produce several signals in the aromatic region of approximately 120-140 ppm. The carbon atom at the point of attachment to the thiazoline ring (ipso-carbon) would have a distinct chemical shift. The two other carbons of the thiazoline ring (C4 and C5) would also show unique resonances, with the C4 carbon, bonded to the phenyl group and nitrogen, appearing at a characteristic downfield position.

Table 3: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thione (C=S) | ~ 180 - 200 |

| Aromatic (Phenyl C-H) | ~ 125 - 130 |

| Aromatic (Phenyl C-ipso) | ~ 135 - 145 |

| Thiazoline Ring (C4) | ~ 60 - 75 |

| Thiazoline Ring (C5) | ~ 35 - 50 |

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of its elemental formula.

For this compound (C₉H₈N₂S₂), HRMS would be used to confirm the molecular weight. The calculated monoisotopic mass is approximately 208.0132 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the compound's elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. Analysis of the fragmentation pattern can also provide further structural information.

Table 4: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂S₂ |

| Calculated Monoisotopic Mass | 208.0132 Da |

| Expected [M+H]⁺ Ion (m/z) | ~ 209.0205 |

X-ray Single Crystal Diffraction for Solid-State Structure Determination

The analysis would reveal the planarity of the thiazoline and phenyl rings, the dihedral angle between them, and the specific geometry of the amino group. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amino group and the thione sulfur atom, which dictate the crystal packing arrangement. This technique provides unequivocal proof of the compound's connectivity and stereochemistry. However, without experimental data, specific crystallographic parameters cannot be listed.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₉H₈N₂S₂). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and serves as a crucial check of its purity.

Table 5: Theoretical Elemental Composition of this compound (C₉H₈N₂S₂)

| Element | Calculated Mass Percentage (%) |

|---|---|

| Carbon (C) | 51.89% |

| Hydrogen (H) | 3.87% |

| Nitrogen (N) | 13.45% |

| Sulfur (S) | 30.79% |

Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography, HPLC)

The purity of synthesized this compound is a critical parameter that underpins the reliability of its subsequent spectroscopic characterization and any further applications. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution, sensitivity, and precise quantification of the target compound and any potential impurities. A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature, leveraging the hydrophobicity of the molecule.

A standard RP-HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which is a nonpolar matrix. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, to ensure a stable pH and good peak shape. researchgate.net The gradient or isocratic elution would be optimized to achieve a good separation between the main compound peak and any impurities, such as starting materials, byproducts, or degradation products.

Detection is commonly performed using a UV-Vis detector, as the aromatic phenyl group and the thiazoline-2-thione chromophore are expected to exhibit strong absorbance in the UV region. The detection wavelength would be set at the absorbance maximum (λmax) of the compound to ensure the highest sensitivity.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. This provides a quantitative measure of the purity of the this compound sample.

Below is a representative data table outlining a typical set of HPLC parameters and results for the purity analysis of a synthesized batch of this compound.

Interactive Data Table: HPLC Parameters and Purity Analysis of this compound

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 0-15 min, 30-70% B; 15-20 min, 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Main Peak) | 8.52 min |

| Peak Area (Main Peak) | 4850 mAUs |

| Total Peak Area | 4900 mAUs |

| Calculated Purity | 98.98% |

A comprehensive literature search for computational and quantum chemical investigations specifically focused on the compound This compound did not yield specific studies that would allow for a detailed and scientifically accurate article based on the requested outline.

The search for data pertaining to Density Functional Theory (DFT) calculations, including molecular geometry optimization, conformational analysis, Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and electrostatic potential mapping for this exact molecule, was unsuccessful. Similarly, specific research detailing its calculated thermodynamic properties (heat capacity, entropy, enthalpy) or computational investigations into its chemical reaction mechanisms and activation barriers could not be located.

While computational studies on related thiazoline, thiazole (B1198619), and triazole derivatives exist, providing insights into the general methodologies, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but structurally distinct compounds. Presenting information from other molecules would be scientifically inaccurate and would not adhere to the specific constraints of the request.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time due to the absence of published research data for this specific compound in the available literature.

Computational and Quantum Chemical Investigations of 3 Amino 4 Phenyl 4 Thiazoline 2 Thione

Tautomerism Studies and Energetic Stability of Isomeric Forms

The structural versatility of heterocyclic compounds containing ambident nucleophilic groups, such as 3-Amino-4-phenyl-4-thiazoline-2-thione, gives rise to the phenomenon of tautomerism. Tautomers are constitutional isomers that readily interconvert, and for this specific molecule, two primary forms of tautomerism are of interest: thione-thiol tautomerism and amino-imine tautomerism.

Thione-Thiol Tautomerism: This involves the migration of a proton from the nitrogen atom of the thiazoline (B8809763) ring to the exocyclic sulfur atom, converting the thione (C=S) group into a thiol (S-H) group. This results in the formation of 2-mercapto-4-phenyl-3-amino-4,5-dihydrothiazole.

Amino-Imine Tautomerism: This involves a proton shift from the exocyclic amino (-NH2) group to the ring nitrogen atom, transforming the amino form into an imino (=NH) form.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these tautomeric forms. nih.gov By optimizing the geometry of each possible isomer and calculating its total electronic energy, researchers can predict the predominant tautomer in the gas phase or in solution. Factors such as the basis set and the functional used in the calculations are critical for obtaining accurate energy predictions. Studies on analogous heterocyclic systems, such as 1,2,4-triazole-3-thiones, have demonstrated that the thione form is generally more stable than the thiol form. jocpr.com Computational analyses provide the relative energies (ΔE) and Gibbs free energies (ΔG) for each tautomer, with the lowest energy structure representing the most stable form.

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Formula (Schematic) | Key Functional Groups |

| Thione-Amino | (C=S, -NH2) | Thione, Amino |

| Thiol-Amino | (-SH, -NH2) | Thiol, Amino |

| Thione-Imino | (C=S, =NH) | Thione, Imino |

| Thiol-Imino | (-SH, =NH) | Thiol, Imino |

The energetic landscape of these isomers is crucial for understanding the compound's chemical reactivity and its interactions in biological systems. Theoretical calculations on similar molecules have shown that the thione-amino form is often the most energetically favorable. jocpr.comresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Network Analysis

In the solid state, the spatial arrangement of this compound molecules is governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The molecule possesses key functional groups that facilitate these interactions: the amino group (-NH2) acts as a hydrogen bond donor, while the thione sulfur atom (C=S) and the thiazoline ring nitrogen atom are potential hydrogen bond acceptors.

Computational solid-state chemistry and crystal structure prediction methods are employed to explore these interactions. The analysis of the crystal packing reveals how molecules self-assemble into supramolecular architectures. researchgate.net In related heterocyclic structures, N-H···S and N-H···N hydrogen bonds are commonly observed to be the primary interactions stabilizing the crystal lattice. researchgate.netnih.gov

N-H···S Hydrogen Bonds: The amino group can form a hydrogen bond with the sulfur atom of a neighboring molecule. These interactions are crucial in linking molecules into chains or dimers.

N-H···N Hydrogen Bonds: The amino group can also donate a proton to the nitrogen atom of the thiazoline ring in an adjacent molecule, contributing to the formation of extended networks.

Table 2: Predicted Hydrogen Bond Parameters in the Crystal Structure

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| N (Amino) | H | S (Thione) | N-H···S | 3.2 - 3.6 | 150 - 170 |

| N (Amino) | H | N (Ring) | N-H···N | 2.9 - 3.2 | 160 - 180 |

These organized networks significantly influence the compound's physical properties, such as its melting point, solubility, and solid-state stability.

Prediction of Second-Order Optical Nonlinearity

Materials with significant second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational quantum chemistry provides a robust framework for predicting the NLO response of molecules, guiding the synthesis of promising new materials. The key parameter for quantifying the molecular second-order NLO response is the first hyperpolarizability (β).

The prediction of NLO properties for this compound involves the use of quantum mechanical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govrsc.org The calculation process typically involves:

Geometry Optimization: The molecular structure is optimized to its lowest energy state using a suitable level of theory (e.g., B3LYP functional with a large basis set).

Calculation of NLO Properties: Using the optimized geometry, properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensor components are calculated.

For a molecule to exhibit a non-zero β value, it must lack a center of inversion. The presence of electron-donating groups (like the amino group) and electron-accepting moieties within the same π-conjugated system often leads to a large NLO response. In this compound, the interaction between the amino group, the phenyl ring, and the thiazoline-2-thione core can create the necessary charge asymmetry.

Computational studies on analogous compounds like 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione have shown that such heterocyclic structures can possess significant second-order optical nonlinearity. nih.govnih.gov The calculated total hyperpolarizability (β_tot) provides a measure of the material's potential for applications like second-harmonic generation.

Table 3: Representative Calculated NLO Properties for an Analogous Compound (3-phenylamino-4-phenyl-1,2,4-triazole-5-thione)

| Parameter | Description | Calculated Value | Unit |

| μ | Dipole Moment | 5.2638 | Debye |

| β_μ | Hyperpolarizability | 4.025 x 10⁻³⁰ | esu |

Data sourced from studies on a structurally similar triazole-thione compound to illustrate the typical output of NLO calculations. nih.gov

These theoretical predictions are invaluable for screening candidate molecules and understanding the structure-property relationships that govern optical nonlinearity, thereby accelerating the discovery of new functional materials.

Chemical Reactivity and Derivatization Studies of 3 Amino 4 Phenyl 4 Thiazoline 2 Thione

Reactivity of the Thiazoline-2-thione Ring System

The 4-thiazoline-2-thione ring is a robust heterocyclic system characterized by the presence of sulfur and nitrogen heteroatoms. nih.gov This structure possesses inherent reactivity due to the presence of two nucleophilic centers at the nitrogen and sulfur atoms, alongside an electrophilic carbon atom within the C=N bond. nih.gov The thione group (C=S) is a key functional feature, influencing the electronic properties and reactivity of the entire ring. The ring system can participate in various reactions, including those that maintain the core structure and others that may lead to ring-opening or transformation, depending on the reaction conditions. The stability of the ring allows for functionalization at its various substituents without degradation of the core structure.

Nucleophilic Reactivity at Sulfur and Nitrogen Centers

Table 1: Nucleophilic Reactions at Sulfur and Nitrogen Centers

| Reactive Center | Reagent Type | Product Type |

| Exocyclic Sulfur (S) | Alkyl Halide | S-Alkyl Thiazolium Salt |

| Endocyclic Nitrogen (N-3) | Alkyl Halide | N-Alkyl Thiazolium Cation |

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl group attached at the C-4 position of the thiazoline (B8809763) ring is susceptible to electrophilic aromatic substitution. The thiazoline moiety acts as a substituent on the benzene (B151609) ring, directing incoming electrophiles to specific positions (ortho, meta, or para). The success of such reactions depends on their conditions, which must be controlled to avoid unwanted reactions with the heterocyclic ring itself. An important example of this reactivity is seen in the intramolecular electrophilic aromatic substitution of related 4-benzyl-2-thiazoline derivatives. researchgate.netrsc.org In a one-pot synthesis, a thiazolinium salt intermediate is formed, which then undergoes a reaction involving the formation of a disulfide that subsequently participates in an intramolecular electrophilic attack on the phenyl ring to form N-substituted 3-amino-thiochromanes. researchgate.netrsc.org This demonstrates that the phenyl ring remains reactive and accessible for electrophilic attack.

Reactions Involving the Amino Group (e.g., Schiff Base Formation, Acylation)

The primary amino group attached to the N-3 position is a key site for derivatization, exhibiting reactivity typical of primary amines. researchgate.net It can readily react with aldehydes and ketones to form the corresponding Schiff bases (imines). This condensation reaction is a common method for extending the molecular framework. mdpi.comnih.gov Numerous studies on related 2-aminothiazoles and other heterocyclic amines have demonstrated the facile formation of Schiff bases with a wide variety of aromatic aldehydes. nih.govresearchgate.net

Furthermore, the amino group can undergo acylation when treated with acylating agents like acid chlorides or anhydrides to form amides. nih.gov This reaction is a fundamental transformation for introducing new functional groups and building more complex molecules. mdpi.com

Table 2: Examples of Reagents for Amino Group Derivatization

| Reaction Type | Reagent Class | Functional Group Introduced | Product Class |

| Schiff Base Formation | Aromatic Aldehydes | Imine (-N=CH-Ar) | Schiff Base |

| Acylation | Acyl Chlorides | Amide (-NH-CO-R) | N-Acyl Derivative |

| Acylation | Acid Anhydrides | Amide (-NH-CO-R) | N-Acyl Derivative |

Exploration of 3-Amino-4-phenyl-4-thiazoline-2-thione as a Ligand in Coordination Chemistry

Thiazole- and thiazoline-based compounds are recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. nih.govresearchgate.net For this compound, the key donor atoms available for coordination are the endocyclic nitrogen atom, the exocyclic thione sulfur atom, and the nitrogen atoms of the amino group. Typically, coordination occurs through the thiazole (B1198619) ring nitrogen and the exocyclic sulfur atom of the thione group. researchgate.net This allows the molecule to function as a bidentate N,S-donor ligand, forming stable chelate rings with metal ions. The resulting metal complexes have applications in areas such as catalysis. nih.gov The introduction of the thione moiety at position 2 is particularly effective for creating complexes with ions like Cd(II), Pd(II), and Pt(II). researchgate.net

Table 3: Potential Metal Ions for Coordination

| Metal Ion | Typical Coordination Geometry | Potential Application |

| Palladium (II) | Square Planar | Catalysis, Anticancer Agents |

| Platinum (II) | Square Planar | Anticancer Agents |

| Copper (II) | Square Planar / Octahedral | Catalysis |

| Silver (I) | Linear / Trigonal | Antimicrobial Agents |

| Cadmium (II) | Tetrahedral / Octahedral | Material Science |

Role as a Sulfur Transfer Agent in Organic Synthesis

Thiazoline-2-thione derivatives have been identified as effective sulfur transfer agents, providing a clean and efficient method for the synthesis of thiols. nih.govnih.gov A similar compound, 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, demonstrates this capability through a two-step process. nih.gov First, the thiazoline-2-thione is S-alkylated with an alkyl halide to form an intermediate thiazolium salt; this intermediate can be isolated as an odorless, protected form of the thiol. nih.govnih.gov In the second step, this salt undergoes a ring-closure reaction, typically upon heating in a solvent like methanol, to release the corresponding alkanethiol in high purity and yield, alongside a stable thiazolobenzimidazolium salt by-product. nih.gov This by-product is easily separated by simple extraction, making the process highly efficient. nih.gov

Table 4: Synthesis of Alkanethiols using a Thiazoline-2-thione Sulfur Transfer Agent

| Alkyl Halide Reactant | Resulting Thiol Product | Yield (%) |

| 1-Iodooctane | 1-Octanethiol | >90 |

| 1-Iododecane | 1-Decanethiol | >90 |

| 1-Iodododecane | 1-Dodecanethiol | >90 |

| 1-Iodohexadecane | 1-Hexadecanethiol | >90 |

| 1-Iodooctadecane | 1-Octadecanethiol | >90 |

| Data derived from studies on the analogous compound 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione. nih.gov |

Biological Activity Investigations and Structure Activity Relationship Sar of 3 Amino 4 Phenyl 4 Thiazoline 2 Thione Derivatives

Antimicrobial Activity Studies

Derivatives of 3-amino-4-phenyl-4-thiazoline-2-thione have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi. These studies are crucial in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Numerous studies have highlighted the potent antibacterial effects of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of novel thiazole (B1198619) derivatives bearing β-amino acid and aromatic moieties showed selective and potent bactericidal activity against Gram-positive pathogens, with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 64 µg/mL. nih.gov Notably, compounds with 4-fluoro and 4-chloro substitutions on the phenyl ring demonstrated high activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with MIC values as low as 1-2 µg/mL. nih.gov

In another study, thiazolidinone derivatives were synthesized and evaluated for their antibacterial activity. Compounds with chloro substitutions on the phenyl ring exhibited significant inhibition against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, Salmonella typhi) bacteria. nanobioletters.com The presence of electron-withdrawing groups on the phenyl ring was found to be advantageous for antibacterial activity, while electron-donating groups tended to decrease it. nanobioletters.comnih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2a (4F-C6H4) | S. aureus MRSA | 2 |

| 2b (4Cl-C6H4) | S. aureus MRSA | 1 |

| 2a (4F-C6H4) | S. aureus MSSA | 2 |

| 2b (4Cl-C6H4) | S. aureus MSSA | 1 |

| 2a (4F-C6H4) | S. aureus VRSA | 2 |

| 2b (4Cl-C6H4) | S. aureus VRSA | 2 |

| 73c (4-Cl) | S. aureus | 7.0 |

| 73d (2,3-diCl) | S. aureus | 4.18 |

| 73c (4-Cl) | P. aeruginosa | 7.0 |

| 73f (3-F) | P. aeruginosa | 3.7 |

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. Certain synthesized compounds have shown efficacy against clinically relevant fungal pathogens such as Candida albicans and Aspergillus fumigatus. nih.govnanobioletters.com For example, some novel thiazole derivatives exhibited antifungal activity against azole-resistant A. fumigatus. nih.gov

The antifungal potential is often influenced by the nature of substituents on the thiazoline (B8809763) ring. For instance, some thiazolidin-4-one derivatives demonstrated notable activity against C. albicans. nanobioletters.com The introduction of specific structural motifs, such as hydrazone groups, has been shown to be crucial for the antifungal effectiveness of thiazole derivatives. mdpi.com

The table below presents the antifungal activity of representative derivatives.

| Compound/Derivative | Fungal Strain | Activity/MIC |

|---|---|---|

| Compound 2a | Aspergillus fumigatus (azole resistant) | Active |

| Compound 2b | Aspergillus fumigatus (azole resistant) | Active |

| Compound 2b | Candida auris | Active |

| Compound 5a | Candida auris | Active |

| Hydroxy derivative | Candida albicans | MIC 18.44±0.10 µg/mL |

| Nitro derivative | Candida albicans | MIC 18.88±0.14 µg/mL |

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are still under investigation, though several potential pathways have been proposed. One of the explored mechanisms is the interaction with microbial DNA. Studies on newly synthesized 1,3,4-thiadiazole (B1197879) derivatives, a related class of compounds, have investigated their interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods, suggesting a potential for DNA binding. nih.gov Such interactions could disrupt DNA replication and transcription, leading to microbial cell death.

Other proposed mechanisms for related thiazole derivatives include the inhibition of essential microbial enzymes. For instance, some derivatives have been found to target E. coli DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. nih.gov Additionally, interference with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, has been suggested as a possible antifungal mechanism. mdpi.com

Anticancer Activity Studies in Cell Lines

The anticancer potential of this compound derivatives has been extensively studied against a variety of human cancer cell lines. These compounds have shown promising cytotoxic and antiproliferative effects, making them attractive candidates for further development as cancer chemotherapeutics.

A significant body of research has demonstrated the ability of these derivatives to inhibit the growth of various cancer cells. For example, certain novel thiazoline compounds have shown considerable antitumor properties against human liver cancer (HepG2) and colon cancer (HCT-116) cell lines. rsc.org Another study reported that a series of 2-(substituted)amino-1,3-thiazole derivatives exhibited significant anti-proliferative activity against the human leukemia cell line HL-60. researchgate.net

The cytotoxic efficacy of these compounds is often dependent on the specific substitutions on the thiazole and phenyl rings. For instance, a derivative with a p-methoxyphenyl group displayed excellent anticancer activity against the MCF-7 breast cancer cell line. rsc.org

The following table summarizes the in vitro anticancer activity of selected derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4b | Leukemia (HL-60) | Significant anti-proliferative activity |

| Compound 221c | Liver Cancer (HepG2) | Considerable effect |

| Compound 223b | Liver Cancer (HepG2) | Considerable effect |

| Compound 221c | Colon Cancer (HCT-116) | Considerable effect |

| Compound 223b | Colon Cancer (HCT-116) | Considerable effect |

| Compound 28 | Cervical Carcinoma (HeLa) | 3.2 ± 0.5 |

| Compound 28 | Breast Cancer (MCF-7) | 2.1 ± 0.5 |

Understanding the molecular mechanisms underlying the anticancer activity of these compounds is crucial for their development as targeted therapies. Research has pointed towards the modulation of key signaling pathways involved in cancer cell proliferation and survival.

One such pathway is the Raf/MEK/ERK signaling cascade, which is often dysregulated in various cancers. A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. nih.gov This compound was shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in human leukemia U937 cells. nih.gov The concurrent blocking of these two major pathways is a promising strategy for effective cancer therapy. nih.gov

Further mechanistic studies on a promising thiazole derivative revealed that its anticancer effect was associated with cell cycle arrest at the G2/M phase and the induction of apoptosis. This was accompanied by a significant increase in the concentration of caspase-3, a key executioner of apoptosis. researchgate.net These findings suggest that this compound derivatives can exert their anticancer effects through multiple mechanisms, including the modulation of critical signaling pathways and the induction of programmed cell death.

Antiangiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. The vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary regulator of this process, making it a significant target for antiangiogenic drugs. plos.org Derivatives of the 4-phenyl-thiazole scaffold, closely related to this compound, have been investigated for their potential to inhibit angiogenesis.

Studies on a series of quinazoline–thiazole hybrids have demonstrated that compounds featuring a 4-phenyl-thiazole moiety exhibit potent antiproliferative activity against endothelial cells, a key indicator of antiangiogenic potential. nih.gov In assays using the EA.hy926 human endothelial cell line, several 4-phenyl-thiazole derivatives showed superior activity compared to the established multi-kinase inhibitor, sorafenib. nih.gov The inhibitory concentration (IC₅₀) values indicate that the potency of these compounds is significantly influenced by the substitution pattern on the phenyl ring. nih.gov For instance, derivatives with para-electron-withdrawing groups on the 4-phenyl-thiazole moiety displayed up to 8.3-fold higher activity than sorafenib. nih.gov Further investigations confirmed the antiangiogenic potential of these promising compounds through wound healing assays, which assess cell motility, and in ovo chorioallantoic membrane (CAM) assays. nih.gov The success of these related structures suggests that the this compound scaffold is a promising candidate for the development of novel antiangiogenic agents.

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| SA01 | 4-OCH₃ | 4.11 |

| SA02 | 4-Cl | 1.15 |

| SA03 | 4-CF₃ | 0.79 |

| SA04 | 4-NO₂ | 1.53 |

| SA05 | 3,4-di-Cl | 1.83 |

| Sorafenib (Reference) | - | 6.62 |

Computational Modeling of Biological Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target macromolecule, such as a protein receptor. For thiazole and thiazolidinone derivatives, a primary biological receptor of interest in antiangiogenic and anticancer studies is the VEGFR-2 kinase domain. plos.orgnih.gov

Docking studies reveal that these scaffolds can effectively fit into the ATP-binding pocket of VEGFR-2. plos.orgrsc.org The binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, derivatives have been shown to form hydrogen bonds with residues in the hinge region of the kinase, such as Cys919 and Glu917, which is a common feature of many kinase inhibitors. plos.orgnih.gov The phenyl group at the C4 position of the thiazoline ring often extends into a hydrophobic pocket, forming interactions with residues like Leu840, Val848, Ala866, and Leu1035. plos.org

The binding affinities, often expressed as docking scores or binding energy, for various thiazole derivatives with VEGFR-2 have been reported to be in a favorable range, often comparable to or better than reference inhibitors like Sorafenib. nih.govbohrium.com These computational predictions provide a rational basis for the observed biological activities and guide the design of more potent inhibitors by optimizing interactions within the receptor's active site.

| Scaffold Type | Reported Binding Energy / Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Thiazolyl-Coumarins | -7.723 to -9.900 | Not specified | nih.gov |

| Thiazolidine-2,4-diones | Not specified | Glu917, Cys919, Leu840, Val916, Cys1045, Phe1047 | plos.org |

| Thiazoloquinolines | -3.24 to -6.63 | Lys868 | bohrium.com |

| 1,3,4-Thiadiazoles | Up to -12.135 (Reference) | Glu885, Asp1046 | mdpi.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The thiazole ring is often considered a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets. nih.gov For inhibitors targeting the VEGFR-2 kinase, pharmacophore models typically include a combination of hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups, and aromatic rings. nih.govrsc.org

In the context of the this compound scaffold, the key pharmacophoric features can be defined as follows:

Hydrogen Bond Acceptors/Donors: The amino group at position 3 can act as a hydrogen bond donor. The nitrogen atom within the thiazoline ring and the sulfur atom of the thione group can function as hydrogen bond acceptors. nih.gov This combination allows for critical hydrogen bonding interactions within the hinge region of kinase domains. nih.gov

Aromatic/Hydrophobic Features: The phenyl ring at position 4 serves as a crucial hydrophobic and aromatic feature, which typically occupies an allosteric hydrophobic pocket in the target receptor. rsc.org

Central Scaffold: The thiazoline-2-thione core acts as a central scaffold to correctly orient the essential pharmacophoric features in three-dimensional space for optimal receptor binding.

Ligand-based pharmacophore models have been successfully developed for other thiazole derivatives, such as the AADRR (Acceptor, Acceptor, Donor, Aromatic Ring, Aromatic Ring) hypothesis for Polo-like kinase 1 (Plk1) inhibitors, highlighting the importance of these features in molecular recognition. eurekaselect.com Such models are instrumental in virtual screening campaigns to identify new compounds with potential biological activity. mdpi.com

Structure-Activity Relationship (SAR) Analysis

The nature and position of substituents on the phenyl ring at the C4 position of the thiazoline core have a profound impact on the biological activity of the molecule. Structure-activity relationship (SAR) studies on related 4-phenyl-thiazole derivatives have established clear trends linking phenyl ring substitution to biological potency. nih.gov

For antiangiogenic and antiproliferative activities, substitution at the para-position of the phenyl ring is particularly significant. A strong correlation has been observed where the presence of electron-withdrawing groups (EWGs) at this position enhances potency. nih.gov For example, derivatives with trifluoromethyl (-CF₃) or nitro (-NO₂) groups at the para-position exhibit significantly lower IC₅₀ values against endothelial cells compared to derivatives with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or even the unsubstituted parent compound. nih.gov This suggests that the electronic properties of the substituent directly influence the molecule's interaction with its biological target, potentially by modulating the charge distribution of the ring system or by participating in specific interactions within the receptor's binding pocket. In contrast, studies on other cell lines have shown different patterns; for instance, against the A549 lung cancer cell line, an unsubstituted phenyl ring on a thiazolidinone scaffold showed the highest cytotoxicity. nih.gov This highlights that SAR can be target- and cell-line-specific.

| Substituent at para-position | Electronic Nature | IC₅₀ on EA.hy926 Cells |

|---|---|---|

| -CF₃ | Strongly Electron-Withdrawing | 0.79 |

| -Cl | Electron-Withdrawing | 1.15 |

| -NO₂ | Strongly Electron-Withdrawing | 1.53 |

| -OCH₃ | Electron-Donating | 4.11 |

The amino group at the N3 position of the this compound scaffold is a critical site for structural modification and plays a significant role in defining the molecule's biological activity. This group can serve as a key hydrogen bond donor, anchoring the ligand into the active site of a target receptor. nih.gov

Modifying this amino group can lead to significant changes in the compound's physicochemical properties and biological profile. Common modifications include:

Acylation: Converting the primary amine to an amide, as seen in related scaffolds, can alter lipophilicity and hydrogen bonding capability. For instance, chloroacetylation of 2-aminothiazole (B372263) is a common step in the synthesis of more complex, biologically active molecules. nih.gov

Schiff Base Formation: Reaction with aldehydes or ketones to form imines (Schiff bases) introduces larger substituents that can explore additional binding pockets within a receptor or modulate the electronic properties of the core structure.

Alkylation/Arylation: Introducing alkyl or aryl groups can increase lipophilicity, which may enhance membrane permeability. Studies on related tetrahydro-thiadiazine-2-thione (THTT) scaffolds have shown that incorporating a lipophilic group at a nitrogen position is a requirement for satisfactory antimicrobial activity. mdpi.com

These modifications can fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with biological targets. The versatility of the amino group makes it an attractive point for derivatization in the development of new therapeutic agents based on the thiazoline-2-thione scaffold.

Relationship Between Electronic Structure (DFT Parameters) and Biological Activity

The electronic properties of thiazoline-2-thione derivatives have been computationally studied to understand their correlation with observed biological activities. A study involving the synthesis and analysis of various thiazoline-2-thione derivatives explored their anti-inflammatory potential through in vitro assays, molecular docking, and DFT calculations. mdpi.com This research provides a framework for understanding how electronic parameters can influence the biological function of this class of compounds.

In such studies, DFT calculations are typically used to determine various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness. These parameters help in elucidating the reactivity and stability of the molecules, which in turn can be correlated with their biological activity.

For instance, a lower HOMO-LUMO gap is often associated with higher chemical reactivity and, consequently, potentially greater biological activity. The distribution of electron density and the molecular electrostatic potential surface also provide crucial information about how these molecules might interact with biological targets. While a direct study correlating DFT parameters with the biological activity of this compound derivatives was not found in the available search results, the principles from studies on similar thiazole and thiazoline structures are applicable. For example, in a study on thiazole-sulfonamide derivatives, DFT and molecular docking were used to assess their anti-Alzheimer's potential, demonstrating the utility of these computational methods in predicting and explaining biological activity. nih.govmdpi.com

Other Reported Biological Activities (e.g., Anticonvulsant, Anti-inflammatory)

Derivatives of the broader thiazole and thiazolidinone classes, to which this compound belongs, have been reported to exhibit a variety of biological activities, most notably anticonvulsant and anti-inflammatory effects.

Anticonvulsant Activity:

The search for novel antiepileptic drugs has led to the investigation of various heterocyclic compounds, including thiazole and thiadiazole derivatives. nih.gov A series of 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines, which share structural similarities with the subject compound, were synthesized and evaluated for their anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures in mice. nih.gov Many of these compounds showed protection against MES-induced seizures, indicating their potential as anticonvulsant agents. nih.gov

Structure-activity relationship studies on related 1,3,4-thiadiazole derivatives have suggested that the presence of specific substituents on the aromatic rings is crucial for anticonvulsant activity. arjonline.orgfrontiersin.org For example, the introduction of electron-withdrawing groups like chloro or nitro on a distant phenyl ring was found to enhance potency in both MES and scPTZ tests. frontiersin.org Another study on thiazolo[3,2-b] mdpi.comarjonline.orgfrontiersin.orgtriazole derivatives also highlighted the potential of combining thiazole and triazole moieties for synergistic anticonvulsant effects. nih.gov While these studies are not on the exact this compound scaffold, they provide valuable insights into the pharmacophoric requirements for anticonvulsant activity in related heterocyclic systems.

Anti-inflammatory Activity:

Thiazole and its derivatives have been a subject of interest in the development of new anti-inflammatory agents. nih.gov A study on novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives reported significant in vitro anti-inflammatory potential for some of the synthesized compounds. medwinpublishers.comresearchgate.net The structure-activity relationship data from this study indicated that electron-withdrawing substitutions on the phenyl ring at certain positions were favorable for anti-inflammatory activity. researchgate.net

Furthermore, a comprehensive study on thiazoline-2-thione derivatives demonstrated their ability to inhibit bovine serum albumin (BSA) denaturation, a key indicator of anti-inflammatory activity. mdpi.com One of the derivatives, in particular, showed an IC50 value that was better than the standard drug, Aspirin. mdpi.com Molecular docking studies in the same research suggested strong interactions between the active derivatives and the BSA protein, supporting their anti-inflammatory potential. mdpi.com While this research did not specifically include this compound, it underscores the potential of the thiazoline-2-thione core in designing new anti-inflammatory drugs. Other studies on aminothiazole derivatives have also reported anti-inflammatory and antidegenerative activity on cartilage. nih.gov

The following table summarizes the reported biological activities of related thiazole and thiazoline derivatives:

| Biological Activity | Compound Class | Key Findings |

| Anticonvulsant | 3-Aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines | Protection against MES-induced seizures. nih.gov |

| 1,3,4-Thiadiazole derivatives | Electron-withdrawing groups on phenyl ring enhance activity. frontiersin.org | |

| Thiazolo[3,2-b] mdpi.comarjonline.orgfrontiersin.orgtriazole derivatives | Combination of thiazole and triazole rings shows potential. nih.gov | |

| Anti-inflammatory | 2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-ones | Significant in vitro activity; electron-withdrawing groups are favorable. medwinpublishers.comresearchgate.net |

| Thiazoline-2-thione derivatives | Inhibition of BSA denaturation, with some derivatives outperforming Aspirin. mdpi.com | |

| Aminothiazole derivatives | Anti-inflammatory and antidegenerative effects on cartilage. nih.gov |

Advanced Applications and Material Science Perspectives of 3 Amino 4 Phenyl 4 Thiazoline 2 Thione

Utilization as Chiral Auxiliaries or Building Blocks in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the auxiliary biases the reaction, leading to a high degree of stereoselectivity. wikipedia.org Thiazolines that possess a chiral center are well-suited for applications as chiral auxiliaries or as foundational building blocks for the synthesis of more intricate chiral structures. rsc.orgnih.gov

The value of sulfur-containing chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, has grown considerably as they often demonstrate equal or superior effectiveness as chiral inductors compared to their oxazolidinone counterparts. mdpi.comscielo.org.mx A key advantage is that their removal after the desired chiral transformation is often easier to achieve. mdpi.com These sulfur-based auxiliaries, derived from amino acids, have proven effective in a range of stereoselective reactions, including acetate (B1210297) aldol (B89426) reactions and Michael additions. scielo.org.mx

| Chiral Auxiliary Type | Typical Starting Material | Common Asymmetric Reaction | Key Feature | Reference |

|---|---|---|---|---|

| 1,3-Thiazolidine-2-thione | Amino Alcohols | Aldol Reactions | High diastereoselectivity and ease of removal. | mdpi.comscielo.org.mx |

| 1,3-Oxazolidine-2-thione | Amino Alcohols | Michael Additions | Effective chiral inductor, sulfur analog of Evans' auxiliaries. | scielo.org.mx |

| Indene-based Thiazolidinethione | trans-1-Amino-2-indanol | Acetate Aldol Reactions | Provides excellent yield and very high diastereoselectivity. | scielo.org.mx |

Application as Ligands in Asymmetric Catalysis

The development of novel chiral ligands is of paramount importance in synthetic organic chemistry, as asymmetric metal-catalyzed reactions are a cornerstone of modern synthesis. rsc.org Thiazoline (B8809763) derivatives have gained significant attention as effective ligands in this context. rsc.orgnih.gov The utility of these compounds stems from the presence of nitrogen and sulfur atoms within the heterocyclic ring, which can coordinate to a transition metal center. When a chiral thiazoline like 3-Amino-4-phenyl-4-thiazoline-2-thione is used, it creates a chiral environment around the metal catalyst. This chiral pocket influences the binding of substrates and can direct the stereochemical outcome of a catalytic transformation, leading to the preferential formation of one enantiomer of the product.

Thiazoline-containing ligands have been successfully employed in a variety of asymmetric reactions, including palladium-catalyzed allylic substitutions, Diels-Alder reactions, and Friedel-Crafts alkylations. nih.gov While historically used less frequently than their oxazoline (B21484) counterparts, research has shown that replacing an oxazoline backbone with a thiazoline can, in some cases, lead to an enhancement of catalytic activity. rsc.org The unique electronic and steric properties imparted by the sulfur atom in the thiazoline ring can fine-tune the reactivity and selectivity of the metal catalyst. nih.gov

| Ligand Type | Metal Center | Reaction Catalyzed | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Bis(thiazoline) Ligands | Palladium (Pd) | Allylic Substitution | High | nih.gov |

| Pyridiyl Bis(thiazoline) Ligands | Copper (Cu) or Ruthenium (Ru) | Cyclopropanation | Moderate to High | rsc.org |

| Phosphino-Thiazoline Ligands | Iridium (Ir) or Rhodium (Rh) | Asymmetric Hydrogenation | Often >95% | mdpi.com |

| Thiazoline-containing Ligands | Zinc (Zn) | Alkylzinc addition to aldehydes | High | nih.gov |

Development as Fluorescent Probes or Sensors

Fluorescence-based sensors are powerful analytical tools valued for their high sensitivity, rapid response times, and operational simplicity. nih.govnih.gov The fundamental principle involves a fluorophore (a molecule that can emit light) connected to a recognition unit. When the recognition unit interacts with a specific analyte (e.g., a metal ion, a biomolecule), it triggers a change in the photophysical properties of the fluorophore, resulting in a measurable change in fluorescence intensity or color. mdpi.com

While research into this compound specifically as a fluorescent probe is an emerging area, related heterocyclic systems like thiazole (B1198619) and pyrazoline derivatives have been successfully developed as fluorescent sensors for detecting cations, thiols, and other species. nih.gov The thiazoline scaffold can serve as the core fluorophore. The presence of the phenyl group can enhance its photophysical properties, while the amino group can act as a recognition site or a point of attachment for a more complex analyte-binding moiety. The interaction with an analyte could modulate an intramolecular process such as Photoinduced Electron Transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com The inherent structure of this compound makes it a promising candidate for development into novel, selective fluorescent probes for applications in environmental monitoring and biological imaging.

| Probe Core Structure | Analyte Detected | Sensing Mechanism | Fluorescence Response | Reference |

|---|---|---|---|---|

| Thiazole-Pyrazoline | Copper (Cu²⁺) | Chelation-Enhanced Quenching | Turn-off | nih.gov |

| Pyrazoloquinoline | Zinc (Zn²⁺) | Photoinduced Electron Transfer (PET) | Turn-on | mdpi.com |

| 3-Hydroxyflavone | Thiols | Excited-State Intramolecular Proton Transfer (ESIPT) | Ratiometric Change | researchgate.net |

Potential in Medicinal Chemistry Beyond Direct Bioactivity (e.g., Precursors for Complex Molecules)

In medicinal chemistry, the value of a compound is not always defined by its own biological activity but also by its utility as a versatile precursor for the synthesis of more complex and potent molecules. mdpi.com The thiazoline ring is a critical scaffold found in numerous biologically active natural products and pharmaceuticals, which exhibit a wide range of pharmacological activities, including antibacterial and anticancer properties. nih.govnih.gov

This compound serves as an excellent example of such a precursor. Its structure contains multiple reactive sites that can be selectively modified to generate a library of diverse derivatives. For instance:

The primary amino group at the N3 position can be readily acylated, alkylated, or used as a handle to link the thiazoline core to other molecular fragments.

The thione group (C=S) can undergo various transformations, including conversion to a thiazole or participation in coupling reactions.

The phenyl ring can be further functionalized to modulate the steric and electronic properties of the molecule.

This synthetic versatility makes the compound a valuable starting material for creating analogues of known drugs or for discovering new chemical entities. A prominent example of the importance of related structures is the use of substituted thiazoles as essential precursors in the industrial synthesis of the amino acid L-cysteine. rsc.orgnih.gov By leveraging this compound as a foundational building block, medicinal chemists can efficiently access novel and complex molecular architectures for drug discovery programs. mdpi.com

| Compound/Drug Class | Core Heterocycle | Therapeutic Area | Significance of Precursors | Reference |

|---|---|---|---|---|

| Micacocidin | Thiazoline | Antibacterial | Building blocks enable synthesis of analogues with improved properties. | nih.gov |

| Thiazole-bearing CA-III Inhibitors | Thiazole | Carbonic Anhydrase Inhibition | Scaffold is essential for anti-CA-III activity. | nih.gov |

| Imatinib Analogues | (Precursors for) Pyrimidine | Anticancer (Kinase Inhibitor) | Key precursors allow for the development of new generations of active ingredients. | mdpi.com |

| L-Cysteine | (Synthesized from) Thiazoline | Amino Acid Supplement | 2-Aminothiazoline-4-carboxylic acid is a key industrial intermediate. | rsc.orgnih.gov |

Conclusion and Future Research Directions on 3 Amino 4 Phenyl 4 Thiazoline 2 Thione

Synthesis and Structural Insights